Hydroxyurea - 127-07-1

Hydroxyurea

Catalog Number: EVT-271343
CAS Number: 127-07-1
Molecular Formula: CH4N2O2
Molecular Weight: 76.055 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyurea is an antineoplastic agent that inhibits DNA replication and cell proliferation and induces cell cycle arrest in the G1/S phase. It inhibits proliferation of NCI H460 human lung cancer cells in vitro (IC50 = 0.56 mM). Hydroxyurea reduces ribonucleoside diphosphate reductase (RNR) activity by 75% when used at a concentration of 5 mM via degradation of its active site tyrosyl radical. In a humanized mouse model of sickle cell disease (SCD), it reduces leukocyte adhesion and extravasation via NO production and a cGMP-dependent pathway. Hydroxyurea also inhibits HIV-1 viral replication in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner with an IC90 value of 0.4 mM. Formulations containing hydroxyurea have been used to treat cancer, SCD, and psoriasis.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)
Hydroxyurea is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. Hydroxyurea is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.
Hydroxyurea, also known as hydroxycarbamide or hydrea, belongs to the class of organic compounds known as carboximidic acids and derivatives. Carboximidic acids and derivatives are compounds containing a carboximidic group, with the general formula R-C(=NR1)OR2. Hydroxyurea is a drug which is used for management of melanoma, resistant chronic myelocytic leukemia, and recurrent, metastatic, or inoperable carcinoma of the ovary and sickle-cell anemia. Hydroxyurea exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hydroxyurea has been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyurea is primarily located in the cytoplasm. Hydroxyurea is a potentially toxic compound.

Isohydroxyurea

Relevance: The study on E. coli strain resistant to isohydroxyurea [] helps elucidate the distinct mechanisms of action between hydroxyurea and its isomer, isohydroxyurea. The findings highlight the specificity of hydroxyurea's action on ribonucleotide reductase, contrasting it with the broader inhibitory effects of isohydroxyurea on DNA synthesis. This distinction underscores the importance of structural variations in determining the pharmacological profiles of closely related compounds.

S-Nitrosocysteine (CysNO)

Relevance: Both hydroxyurea and CysNO induce fetal hemoglobin (HbF) and increase cGMP levels, suggesting a shared mechanism of action involving NO []. Guanylyl cyclase inhibitors block the effects of both compounds, further supporting the involvement of the NO pathway. These findings suggest that NO donors like CysNO might offer alternative therapeutic strategies for conditions where hydroxyurea is currently used.

Deoxyribonucleoside Triphosphates

Relevance: Research investigating the effect of hydroxyurea on dNTP pools using vaccinia virus ribonucleotide reductase [] provides insights into the drug's mechanism for inhibiting DNA synthesis. The study demonstrates that hydroxyurea treatment leads to a reduction in dNTP levels, ultimately hindering DNA replication. This finding underscores the critical role of ribonucleotide reductase in maintaining adequate dNTP pools for DNA synthesis, a process that is effectively targeted by hydroxyurea.

Methylurea

Compound Description: Methylurea is structurally similar to hydroxyurea and was used as an internal standard in a study investigating the pharmacokinetics and tissue distribution of hydroxyurea in a mouse model [].

Relevance: The use of methylurea as an internal standard in the study highlights the importance of using structurally related compounds for accurate quantification and analysis of hydroxyurea levels []. Methylurea likely shares similar physiochemical properties with hydroxyurea, making it a suitable internal standard for analytical techniques like high-performance liquid chromatography (HPLC).

Didanosine (ddI)

Relevance: A pilot study [] investigated the combined effect of hydroxyurea and ddI on HIV-infected individuals. This research aimed to understand potential synergistic antiviral effects and safety profiles when these two drugs are used together.

Sodium Butyrate

Relevance: A study [] investigated the influence of sodium butyrate on DNA repair mechanisms in human cells. The findings demonstrate that while sodium butyrate stimulates DNA repair synthesis, it does not affect the rate or extent of nucleosome rearrangement in newly repaired DNA regions. This suggests that, unlike hydroxyurea, sodium butyrate does not interfere with the chromatin remodeling processes associated with DNA repair.

9-β-D-Arabinofuranosyladenine (araA)

Relevance: In a study examining the expression of potentially lethal X-ray damage (PLD) in HeLa cells, araA was used alongside caffeine and hydroxyurea []. The findings suggest that araA, like caffeine, inhibits a different step in the DNA repair process compared to hydroxyurea. This highlights the diverse mechanisms through which these agents modulate cellular responses to DNA damage.

Iron-Nitrosyl Derivatives of sGC

Relevance: A study [] demonstrated that hydroxyurea, similar to the NO donor ProliNONOate, can directly interact with the iron heme group of sGC to form iron-nitrosyl derivatives. This interaction activates sGC, leading to increased cGMP production, which is involved in various cellular processes, including the induction of HbF.

Properties

CAS Number

127-07-1

Product Name

Hydroxyurea

IUPAC Name

hydroxyurea

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)

InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N

SMILES

C(=O)(N)NO

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.15 M
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L

Synonyms

Biosupressin; Carbamoyl oxime; Droxia; Hydroxycarbamide

Canonical SMILES

C(=O)(N)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.